
3-(3,5-Dichlorophenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenoxy)benzoic acid is an organic compound with the molecular formula C13H8Cl2O3 It is characterized by the presence of a benzoic acid moiety substituted with a 3,5-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenoxy)benzoic acid typically involves the reaction of 3,5-dichlorophenol with 3-chlorobenzoic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by acidification to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the chlorination of benzonitrile to produce 3,5-dichlorobenzonitrile, which is then hydrolyzed and acidified to obtain 3,5-dichlorobenzoic acid. This intermediate is further reacted with 3-chlorophenol to yield the target compound .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride may be used.
Esterification: Acid catalysts such as sulfuric acid are typically used.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, esters, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
3-(3,5-Dichlorophenoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenoxy)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect metabolic and signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorobenzoic acid
- 3,5-Dichlorophenol
- 3,5-Dichlorobenzamide
Uniqueness
3-(3,5-Dichlorophenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
149609-34-7 |
|---|---|
Molecular Formula |
C13H8Cl2O3 |
Molecular Weight |
283.10 g/mol |
IUPAC Name |
3-(3,5-dichlorophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8Cl2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-2-8(4-11)13(16)17/h1-7H,(H,16,17) |
InChI Key |
FCFFUYCURTYWPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



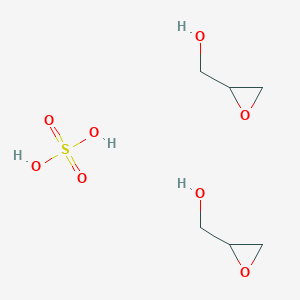
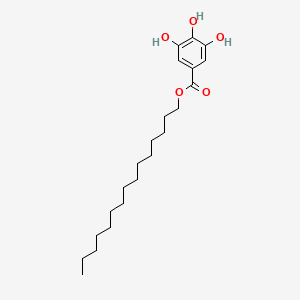
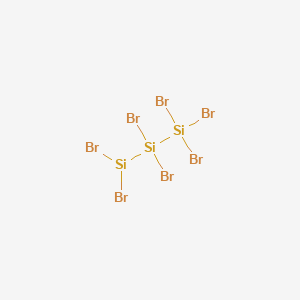

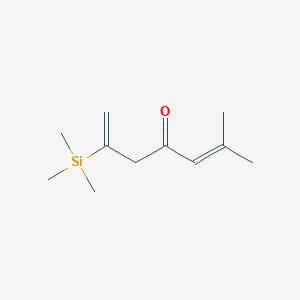
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)

![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
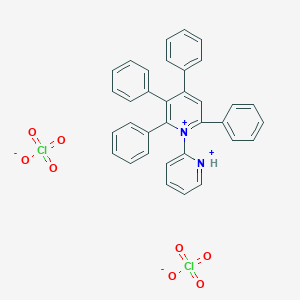
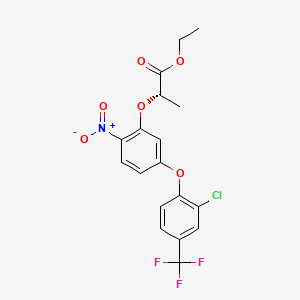
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)

